1-methylcyclopentan-1-amine Hydrochloride

Description

Significance of Alicyclic Amine Scaffolds in Modern Organic Synthesis

Alicyclic amines, which include cyclopentane-based amines, are considered "privileged scaffolds" in medicinal chemistry. researchgate.net This designation stems from their frequent appearance in biologically active compounds and natural products. The three-dimensional nature of these scaffolds is a key attribute, as it allows for precise spatial orientation of functional groups, which is crucial for molecular recognition and interaction with biological targets. nih.gov

In modern organic synthesis, alicyclic amine scaffolds serve as versatile intermediates for the construction of more complex molecular architectures. rsc.org Their utility is demonstrated in the synthesis of natural products and in the development of novel therapeutic agents. nih.gov The constrained conformational flexibility of the cyclopentane (B165970) ring, compared to linear aliphatic chains, can lead to enhanced selectivity in chemical reactions.

The development of synthetic methodologies to functionalize alicyclic amines continues to be an active area of research. nih.gov Strategies for the selective modification of these scaffolds enable the creation of diverse chemical libraries for drug discovery and materials science applications. The ability to introduce a variety of substituents onto the alicyclic ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity.

Overview of 1-Methylcyclopentan-1-amine Hydrochloride in Research Contexts

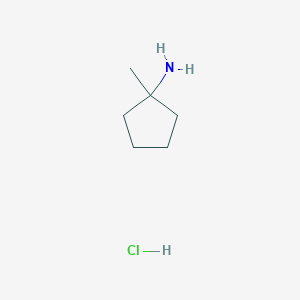

This compound is a salt of the organic base 1-methylcyclopentan-1-amine. The hydrochloride form enhances the compound's stability and water solubility, making it a convenient reagent for use in aqueous reaction media. researchgate.net While specific research applications for this particular compound are not extensively documented in publicly available literature, its structure suggests its potential as a building block in organic synthesis.

The presence of a tertiary carbon atom attached to the amine group in 1-methylcyclopentan-1-amine provides a sterically hindered environment, which can influence the reactivity of the amine. This structural feature can be exploited to achieve selectivity in certain chemical transformations. As a primary amine, it can undergo a variety of reactions, including N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines.

Given the interest in cyclopentane-based structures in medicinal chemistry, it is plausible that this compound could serve as a precursor or intermediate in the synthesis of novel bioactive molecules. nih.gov Its relatively simple structure makes it an attractive starting material for the elaboration of more complex derivatives.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 102014-58-4 |

| Molecular Formula | C₆H₁₄ClN |

| Molecular Weight | 135.64 g/mol |

| IUPAC Name | 1-methylcyclopentan-1-amine;hydrochloride |

Data sourced from PubChem CID 11506460. nih.gov

Historical Context of Cyclopentylamine (B150401) Derivatives in Chemical Literature

The study of cyclopentylamine and its derivatives has a long history in organic chemistry. Cyclopentylamine itself is a well-characterized compound, and its synthesis and reactivity have been explored for many decades. chemicalbook.com Early research focused on understanding the fundamental chemical properties of this class of alicyclic amines.

Over time, the focus of research shifted towards the application of cyclopentylamine derivatives in various fields. In agriculture, for instance, certain derivatives have been investigated for their potential as fungicides. chemicalbook.com In medicinal chemistry, the cyclopentylamine scaffold has been incorporated into a wide range of molecules with diverse therapeutic targets. solubilityofthings.com

The development of new synthetic methods has played a crucial role in advancing the chemistry of cyclopentylamine derivatives. rsc.org Innovations in catalysis and reaction design have enabled chemists to synthesize increasingly complex molecules containing the cyclopentylamine motif with high levels of control and efficiency. This has, in turn, facilitated the exploration of their potential in areas such as drug discovery and materials science.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(7)4-2-3-5-6;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIACBHAMKCSYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467690 | |

| Record name | 1-methylcyclopentan-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102014-58-4, 40571-45-7 | |

| Record name | 1-methylcyclopentan-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclopentyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Methylcyclopentan 1 Amine Hydrochloride

Established Synthetic Routes to 1-Methylcyclopentan-1-amine Hydrochloride

The synthesis of this compound is primarily achieved through the N-alkylation of cyclopentanamine. This method represents a direct and efficient pathway to the target molecule, leveraging the nucleophilic character of the primary amine. The subsequent conversion to the hydrochloride salt is a standard procedure to enhance the compound's stability and solubility.

Alkylation Reactions of Cyclopentanamine

Alkylation of cyclopentanamine involves the introduction of a methyl group onto the nitrogen atom. This transformation is a classic example of nucleophilic substitution, where the amine acts as the nucleophile. However, controlling the extent of alkylation is a significant challenge, as the primary amine can undergo further reaction to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org The selectivity of the reaction is therefore highly dependent on the reaction conditions.

The core of this synthetic approach is the nucleophilic substitution reaction between cyclopentanamine and a suitable methylating agent. The lone pair of electrons on the nitrogen atom of cyclopentanamine attacks the electrophilic carbon of the methylating agent, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group.

Methyl iodide is a commonly employed methylating agent in the N-alkylation of amines. rsc.org Its efficacy stems from the nature of the carbon-iodine bond. Iodine is a large, polarizable atom, making the iodide ion an excellent leaving group. This facilitates the nucleophilic attack by the amine. The reaction with methyl iodide is a classic SN2 reaction, where the rate is dependent on the concentration of both the amine and the alkyl halide. While effective, the high reactivity of methyl iodide can also lead to over-methylation if the reaction conditions are not carefully controlled. reddit.com

Achieving selective mono-N-alkylation of primary amines is a critical aspect of this synthesis. The reaction must be carefully controlled to prevent the formation of undesired di- and tri-alkylated products. Key parameters that can be optimized include the choice of base and solvent.

A base is typically added to the reaction mixture to neutralize the hydrogen iodide (HI) that is formed as a byproduct. This prevents the protonation of the starting cyclopentanamine, which would render it non-nucleophilic and halt the reaction.

Potassium Carbonate (K₂CO₃): This is a mild, inorganic base that is often used in N-alkylation reactions. researchgate.net It is generally insoluble in many organic solvents, and the reaction often occurs on the surface of the solid base. researchgate.net Its use can help to control the reaction rate and improve selectivity for the mono-alkylated product.

Sodium Hydroxide (B78521) (NaOH): A stronger base, sodium hydroxide can also be used. However, its higher basicity and solubility may lead to a faster reaction rate and a greater propensity for over-alkylation. Careful control of stoichiometry and reaction temperature is crucial when using strong bases.

| Base | Type | Solubility in Organic Solvents | Impact on N-Alkylation |

| Potassium Carbonate | Weak, Inorganic | Generally low | Often provides better selectivity for mono-alkylation. researchgate.net |

| Sodium Hydroxide | Strong, Inorganic | Varies, generally low | Can lead to faster reaction rates and over-alkylation. |

The choice of solvent plays a crucial role in the outcome of the N-alkylation reaction, influencing both the reaction rate and selectivity.

Acetonitrile (B52724) (CH₃CN): A polar aprotic solvent, acetonitrile is well-suited for SN2 reactions. It can dissolve the amine and methyl iodide, facilitating their interaction. Its aprotic nature means it does not participate in hydrogen bonding, which can solvate and stabilize the nucleophile, potentially slowing the reaction. Acetonitrile is often a good choice for promoting N-alkylation. sciencemadness.orgsciencemadness.org

Ethanol (B145695) (C₂H₅OH): A polar protic solvent, ethanol can also be used. It is a good solvent for both the amine and the alkyl halide. However, as a protic solvent, it can form hydrogen bonds with the amine, which can decrease its nucleophilicity and slow down the reaction rate compared to aprotic solvents. osti.gov

| Solvent | Type | Dielectric Constant (at 20°C) | Impact on N-Alkylation |

| Acetonitrile | Polar Aprotic | 37.5 | Favors SN2 reactions, often leading to good reaction rates and yields. sciencemadness.orgsciencemadness.org |

| Ethanol | Polar Protic | 24.5 | Can solvate the amine through hydrogen bonding, potentially slowing the reaction rate. osti.gov |

Nucleophilic Substitution with Methylating Agents

Optimized Reaction Conditions for Selective N-Alkylation

Temperature is a critical parameter in the synthesis of amines, directly influencing reaction rates and the prevalence of side reactions. In alkylation reactions, elevated temperatures can increase the rate of desired product formation but may also accelerate undesirable pathways. For instance, higher temperatures can promote elimination reactions or the degradation of reactants and products. In the context of N-alkylation, precise temperature management is crucial. For highly electrophilic starting materials, a lower reaction temperature is often employed to prevent overalkylation. acs.org

In processes like amine treating, while different from synthesis, the principle of temperature's impact is clear: cooler temperatures can improve the absorption of gases by amines, but if the amine is cooler than the gas, condensation and foaming can occur. wika.com Conversely, if the amine is too hot, its efficiency decreases. wika.com This illustrates the delicate balance required. Optimal temperature control, often achieved through automated reaction stations, ensures that the primary reaction proceeds at a reasonable rate without favoring the formation of impurities, thereby simplifying purification and maximizing yield. coleparmer.com

The duration of a chemical reaction is a key factor that must be optimized to maximize product yield while minimizing the formation of byproducts from prolonged reaction times or secondary reactions. Real-time tracking of chemical reactions is essential to ensure they proceed as planned and yield the desired products. coleparmer.com Monitoring the reaction progress, for instance, through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allows for the determination of the optimal endpoint. This prevents the reaction from proceeding too long, which could lead to the degradation of the desired amine or the formation of further alkylated products. In one-pot alkylation procedures, reactions can be monitored as they are warmed slowly to room temperature over several hours to ensure completion. acs.org For reductive amination, the initial imine formation can be rapid, sometimes occurring in under three hours, and can be monitored to ensure the carbonyl compound is consumed before the reducing agent is added or activated. harvard.edu

Minimization of Over-alkylation and Quaternization

A significant challenge in synthesizing primary and secondary amines via direct alkylation with alkyl halides is the tendency for over-alkylation. acsgcipr.orgmasterorganicchemistry.com The initial alkylation product, a primary or secondary amine, is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent. masterorganicchemistry.comyoutube.com This leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, which can be difficult to separate. masterorganicchemistry.comyoutube.com

Several strategies are employed to mitigate this issue. Using a large excess of the initial amine can statistically favor mono-alkylation, but this is not always practical or atom-economical. acsgcipr.org A more robust and modern approach to avoid over-alkylation is the use of reductive amination. masterorganicchemistry.comchemicalforums.com This method forms the carbon-nitrogen bond in a more controlled manner, as an imine intermediate is formed and then reduced, which inherently avoids the problem of the product being more reactive than the starting material. masterorganicchemistry.com

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This process involves the reaction of the carbonyl group with an amine to form an intermediate imine or iminium ion, which is then reduced to the final amine product in the presence of a suitable reducing agent. wikipedia.orgjocpr.com This strategy is particularly advantageous because it offers high selectivity and avoids the over-alkylation issues common with direct alkylation methods. masterorganicchemistry.comresearchgate.net The reaction can often be performed in a one-pot procedure, which is efficient and reduces waste. wikipedia.org

Reductive Amination of Cyclopentanone (B42830) with Methylamine (B109427)

The synthesis of this compound can be efficiently achieved through the reductive amination of cyclopentanone with methylamine. In this reaction, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of cyclopentanone. chegg.com This is followed by the dehydration of the resulting hemiaminal intermediate to form a Schiff base, specifically an N-methylcyclopentanimine. This imine is the key intermediate that is subsequently reduced to form the desired 1-methylcyclopentan-1-amine. The final hydrochloride salt is then typically formed by treating the amine product with hydrochloric acid.

Reductants Employed (e.g., Sodium Cyanoborohydride)

The choice of reducing agent is critical for the success of a reductive amination. The reductant must selectively reduce the imine intermediate without significantly reducing the starting ketone. Sodium cyanoborohydride (NaBH3CN) is a particularly effective and commonly used reagent for this purpose. masterorganicchemistry.comkoreascience.kr Due to the electron-withdrawing cyano group, NaBH3CN is a milder reducing agent than sodium borohydride (B1222165) (NaBH4). commonorganicchemistry.com It is stable in weakly acidic to neutral conditions (pH ~7), which are optimal for imine formation. researchgate.net Under these conditions, NaBH3CN rapidly reduces the protonated imine (iminium ion) but reacts only very slowly with the carbonyl group of the cyclopentanone, ensuring high selectivity for the desired amine product. harvard.eduwikipedia.org

Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be used and are sometimes preferred to avoid the use of cyanide-containing reagents. harvard.edumasterorganicchemistry.com

Advantages in Selectivity and Side Product Minimization

Reductive amination offers significant advantages in terms of selectivity and the minimization of side products compared to direct alkylation. jocpr.com The primary advantage is the circumvention of over-alkylation. masterorganicchemistry.com Since the reaction proceeds through an imine intermediate that is reduced in situ, the resulting amine product does not compete with the starting amine for the carbonyl reactant. masterorganicchemistry.com

Furthermore, the use of mild and selective reducing agents like sodium cyanoborohydride ensures that other functional groups that might be present in more complex molecules are not affected. wikipedia.org NaBH3CN, for example, will not typically reduce esters, amides, or nitriles. wikipedia.org This high chemoselectivity leads to cleaner reaction profiles, higher yields of the desired product, and simplified purification processes, making reductive amination a cornerstone of modern amine synthesis. wikipedia.orgjocpr.com

Formation of the Hydrochloride Salt

The conversion of the free base, 1-methylcyclopentan-1-amine, into its hydrochloride salt is a critical final step in many synthetic routes. This process enhances the compound's stability and modifies its physical properties, such as solubility. The formation is typically achieved through direct acidification with hydrochloric acid, followed by precipitation and purification.

Acidification with Hydrochloric Acid

The fundamental principle behind the formation of this compound is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine group acts as a proton acceptor (a Lewis base), while hydrochloric acid (HCl) serves as the proton donor. This reaction is typically performed by introducing a stoichiometric amount of HCl to a solution of the 1-methylcyclopentan-1-amine free base. The HCl can be used in various forms, such as an aqueous solution, a solution in an organic solvent (e.g., diethyl ether or methanol), or as a gas. The choice of the HCl source is often dictated by the solvent used to dissolve the amine and the desired precipitation conditions.

Solvents for Salt Precipitation

The selection of a solvent system is crucial for achieving high-yield precipitation of the hydrochloride salt. An ideal solvent is one in which the free amine is soluble, but the resulting hydrochloride salt is poorly soluble. This difference in solubility drives the precipitation of the product out of the solution upon formation. The choice of solvent can significantly impact the purity and crystalline nature of the final product.

| Isopropanol (B130326) (IPA) | Primary Solvent/Co-solvent | Similar properties to ethanol, can be effective for both dissolving the amine and precipitating the salt. |

The process generally involves dissolving the crude 1-methylcyclopentan-1-amine in a suitable solvent, such as anhydrous ethanol or dichloromethane. Subsequently, a solution of HCl in a solvent like isopropanol or diethyl ether is added dropwise, often with cooling and stirring, until precipitation is complete.

Purification via Recrystallization

Following initial precipitation and isolation (typically by filtration), the crude this compound often requires further purification to remove residual impurities. Recrystallization is the standard method for this purpose. The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools slowly, the solubility of the hydrochloride salt decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of the recrystallization solvent is critical for obtaining high purity and yield.

Table 2: Potential Recrystallization Solvent Systems

| Solvent System | Purpose | Procedure |

|---|---|---|

| Ethanol/Diethyl Ether | Dissolving/Precipitating Pair | The salt is dissolved in a minimum of hot ethanol. Diethyl ether is then added slowly until the solution becomes turbid. Upon cooling, pure crystals form. |

| Isopropanol | Single Solvent | The salt is dissolved in hot isopropanol. The solution is then allowed to cool, inducing crystallization. |

| Methanol/Toluene (B28343) | Dissolving/Precipitating Pair | The compound is dissolved in hot methanol, and toluene is added as an anti-solvent to promote crystallization upon cooling. |

The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and dried under a vacuum.

Novel and Emerging Synthetic Approaches

While traditional batch synthesis methods are well-established, modern chemistry is exploring more efficient, safer, and scalable routes for amine synthesis. Continuous flow techniques and advanced catalytic strategies represent the forefront of this evolution.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformations occur. mdpi.com This modular nature allows for the integration of multiple reaction steps without the need for isolating intermediates. semanticscholar.org

For a multi-step synthesis that could lead to 1-methylcyclopentan-1-amine, a continuous flow setup might involve modules for key reactions such as C-N bond formation followed by an in-line acidification to form the hydrochloride salt. semanticscholar.org The ability to precisely control parameters like temperature, pressure, and residence time in flow reactors can lead to higher yields and purities. mpg.de For instance, exothermic reactions, which can be hazardous in large-scale batch reactors, are more easily managed in the small-volume environment of a flow system. researchgate.net The development of such end-to-end systems is a key driver in the modernization of chemical manufacturing. semanticscholar.org

Catalytic Strategies for C-N Bond Formation

The creation of the carbon-nitrogen bond is the cornerstone of amine synthesis. Modern catalytic methods offer efficient and selective ways to construct this bond, moving beyond classical methods that may require harsh conditions or generate significant waste.

One prominent strategy is reductive amination . This method involves the reaction of a ketone (in this case, 1-methylcyclopentanone) with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine. Catalytic hydrogenation, often using platinum or palladium catalysts, is a common reduction method. semanticscholar.org This approach is highly atom-economical and is amenable to both batch and continuous flow processes. semanticscholar.orgmdpi.com

Another powerful set of tools are transition-metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination. tcichemicals.com While more commonly applied to form aryl amines, variations of C-N coupling reactions can be adapted for alkyl amines. These reactions typically use a palladium, copper, or nickel catalyst to couple an amine source with an organic halide or pseudohalide. tcichemicals.comresearchgate.net Research continues to develop more robust catalysts that can facilitate C(sp³)-N bond formation under milder conditions, which would be applicable to the synthesis of tertiary alkyl amines like 1-methylcyclopentan-1-amine. researchgate.net

Table 3: Comparison of Catalytic C-N Bond Formation Strategies

| Strategy | Precursors | Key Reagents | Advantages |

|---|---|---|---|

| Catalytic Reductive Amination | 1-Methylcyclopentanone, Ammonia | H₂, Platinum/Palladium catalyst | High atom economy, often mild conditions, applicable to flow chemistry. semanticscholar.orgmdpi.com |

| Hydroamination | 1-Methylcyclopentene (B36725), Ammonia | Metal catalyst (e.g., Ni, Rh) | Direct addition across a C=C bond, atom-economical. mdpi.com |

| Buchwald-Hartwig Amination (adapted) | 1-halo-1-methylcyclopentane, Ammonia source | Palladium catalyst, Ligand, Base | Broad scope for aryl amines, ongoing development for alkyl substrates. tcichemicals.com |

These advanced catalytic methods are central to developing more sustainable and efficient synthetic routes for important chemical building blocks like 1-methylcyclopentan-1-amine.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-methylcyclopentan-1-amine |

| Hydrochloric Acid |

| Anhydrous Ethanol |

| Dichloromethane |

| Diethyl Ether |

| Isopropanol |

| Methanol |

| Toluene |

| 1-Methylcyclopentanone |

| Ammonia |

| 1-Methylcyclopentene |

Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers a powerful tool for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of amines like 1-methylcyclopentan-1-amine. The Buchwald-Hartwig amination is a prominent example of such a transformation, involving the reaction of an aryl or alkyl halide with an amine in the presence of a palladium catalyst and a base.

While direct application to 1-methylcyclopentan-1-amine is not extensively documented in readily available literature, the synthesis can be conceptually approached by the reaction of a suitable precursor, such as 1-bromo-1-methylcyclopentane, with an ammonia equivalent. The general catalytic cycle for such a reaction involves the oxidative addition of the alkyl halide to a palladium(0) complex, followed by coordination of the amine (or ammonia surrogate), deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired amine and regenerate the palladium(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Table 1: Key Components in a Hypothetical Buchwald-Hartwig Amination for 1-Methylcyclopentan-1-amine Synthesis

| Component | Example | Role in the Reaction |

| Substrate | 1-Bromo-1-methylcyclopentane | Provides the alkyl backbone. |

| Amine Source | Ammonia, Benzophenone imine | The source of the nitrogen atom. |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The transition metal that facilitates the C-N bond formation. |

| Ligand | Buchwald or Hartwig ligands | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | NaOtBu, K₃PO₄ | Promotes the deprotonation of the amine. |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

Biocatalytic Approaches (e.g., Amine Dehydrogenases, Reductive Amination Enzymes)

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes such as amine dehydrogenases (AmDHs) and other reductive amination enzymes are particularly relevant for the synthesis of amines. uwindsor.ca

Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reductive amination of a ketone to a chiral amine, utilizing ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent. uwindsor.canih.gov The synthesis of 1-methylcyclopentan-1-amine could be envisioned starting from 1-methylcyclopentanone. The reaction would involve the enzyme-mediated formation of an imine intermediate from the ketone and ammonia, followed by a stereoselective reduction to the amine. The cofactor is typically regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase with formate or glucose dehydrogenase with glucose. nih.gov

Reductive Aminases (RedAms): This class of enzymes can catalyze both the formation of an imine from a ketone and an amine, and its subsequent reduction to a secondary or tertiary amine. While the direct synthesis of a primary amine like 1-methylcyclopentan-1-amine using a RedAm with ammonia is a possibility, they are more commonly employed for the synthesis of more substituted amines. chemguide.co.uk

The key advantage of biocatalytic methods is their high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals. libretexts.org While the substrate scope of known wild-type AmDHs may not explicitly include 1-methylcyclopentanone, protein engineering and directed evolution techniques can be employed to tailor enzymes for specific substrates.

Table 2: Components of a Biocatalytic Reductive Amination for 1-Methylcyclopentan-1-amine

| Component | Example | Role in the Reaction |

| Substrate | 1-Methylcyclopentanone | The ketone precursor to the amine. |

| Enzyme | Amine Dehydrogenase (AmDH) | The biocatalyst for the reductive amination. |

| Amine Donor | Ammonia (e.g., from ammonium salts) | The source of the nitrogen atom. |

| Cofactor | NADH or NADPH | Provides the reducing equivalents for the reaction. |

| Cofactor Regeneration System | Formate Dehydrogenase/Formate or Glucose Dehydrogenase/Glucose | Regenerates the consumed cofactor. |

| Solvent | Aqueous buffer | Provides the reaction medium for the enzyme. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and optimized using these principles.

Key green chemistry metrics include atom economy, E-factor (environmental factor), and process mass intensity (PMI). rsc.org

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product. Biocatalytic routes, such as reductive amination, often exhibit high atom economy as they can be one-pot reactions with fewer byproducts compared to multi-step classical syntheses.

E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste to the mass of the desired product. Lower E-factors indicate a greener process. Biocatalytic processes, which are often conducted in water under mild conditions, can have significantly lower E-factors than traditional organic syntheses that may use stoichiometric reagents and organic solvents.

Process Mass Intensity (PMI): This metric considers the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI signifies a more sustainable and efficient process.

Applying these principles to the synthesis of this compound would favor methodologies that:

Utilize renewable feedstocks where possible.

Employ catalytic methods (both transition metal and biocatalytic) over stoichiometric reagents.

Are performed in environmentally benign solvents, such as water.

Minimize the number of synthetic steps to reduce waste and energy consumption.

Biocatalytic approaches are particularly aligned with green chemistry principles due to their high selectivity, mild reaction conditions, and the use of water as a solvent. acs.org

Mechanistic Investigations of Synthesis Reactions

Nucleophilic Substitution Reaction Mechanisms

A plausible synthetic route to 1-methylcyclopentan-1-amine involves a nucleophilic substitution reaction. One such pathway is the Ritter reaction, which transforms an alcohol or alkene into an N-alkyl amide in the presence of a nitrile and a strong acid. wikipedia.orgmdpi.com

In the context of synthesizing 1-methylcyclopentan-1-amine, 1-methylcyclopentanol (B105226) or 1-methylcyclopentene could serve as the starting material. The mechanism of the Ritter reaction proceeds through the formation of a stable carbocation intermediate. wikipedia.orgorganic-chemistry.orgnih.gov

Carbocation Formation: In the presence of a strong acid (e.g., sulfuric acid), 1-methylcyclopentanol is protonated, followed by the loss of a water molecule to form the tertiary 1-methylcyclopentyl carbocation. This carbocation is relatively stable due to the electron-donating effect of the methyl group and the alkyl groups of the ring.

Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile (e.g., hydrogen cyanide or acetonitrile) attacks the electrophilic carbocation, forming a nitrilium ion intermediate. organic-chemistry.orgnih.gov

Hydrolysis: The nitrilium ion is then hydrolyzed by water to yield an N-(1-methylcyclopentyl)amide. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Amide Hydrolysis: The resulting amide can be subsequently hydrolyzed under acidic or basic conditions to afford 1-methylcyclopentan-1-amine. masterorganicchemistry.comlibretexts.org The amine is then treated with hydrochloric acid to form the hydrochloride salt.

This multi-step process, while effective, generates stoichiometric byproducts and requires strong acids, which can present environmental challenges.

Catalytic Mechanisms in C-N Coupling

The mechanism of palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, is a well-studied catalytic cycle. rsc.org The generally accepted mechanism involves the following key steps:

Oxidative Addition: A palladium(0) species, typically coordinated to phosphine ligands, undergoes oxidative addition to the C-X bond (where X is a halide or triflate) of the substrate (e.g., 1-bromo-1-methylcyclopentane). This step forms a palladium(II) intermediate.

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium(II) center, often displacing one of the original ligands.

Deprotonation: A base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired amine is released from the palladium center. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the ligand, base, and solvent all play crucial roles in the efficiency and rate of each step in the catalytic cycle. The use of bulky, electron-rich ligands is known to promote both the oxidative addition and the reductive elimination steps.

Role of Intermediates in Reaction Pathways

The identification and characterization of reaction intermediates are fundamental to understanding and optimizing synthetic pathways.

In transition metal-catalyzed C-N coupling , the key intermediates are the palladium(II) oxidative addition product and the palladium-amido complex. The stability and reactivity of these intermediates are heavily influenced by the electronic and steric properties of the ligands on the palladium center. The formation of stable, off-cycle intermediates can lead to catalyst deactivation and lower reaction yields.

In the Ritter reaction , the crucial intermediates are the 1-methylcyclopentyl carbocation and the subsequent nitrilium ion. wikipedia.orgorganic-chemistry.orgnih.gov The stability of the tertiary carbocation is a key factor in the feasibility of this reaction pathway. The nitrilium ion is a highly electrophilic species that readily reacts with water during the hydrolysis step. Understanding the stability and reactivity of these intermediates allows for the selection of appropriate reaction conditions to favor the desired product formation.

Chemical Reactivity and Derivatization of 1 Methylcyclopentan 1 Amine Hydrochloride

Reactions of the Cyclopentane (B165970) Ring System

The cyclopentane ring of 1-methylcyclopentan-1-amine is a saturated hydrocarbon framework. The C-H bonds of the ring are strong and non-polar, making them generally unreactive under normal laboratory conditions. mt.com

Modifying the cyclopentane ring requires overcoming the high activation energy of C-H bond cleavage. Modern synthetic methods have developed strategies for C-H activation, which allow for the direct conversion of C-H bonds into C-C, C-O, or C-N bonds. mt.comwikipedia.org These reactions typically require a transition metal catalyst (e.g., palladium, rhodium, iridium) and often a directing group to achieve regioselectivity. acs.orgpitt.edu

In the case of 1-methylcyclopentan-1-amine, the amine group itself could potentially act as a directing group to guide the catalyst to a specific C-H bond on the ring, likely at the C2 position. However, the amine is also a reactive site and a potential ligand for the metal catalyst, which could complicate the reaction or inhibit catalysis. Therefore, it is common practice to first protect the amine group by converting it into a less reactive functional group (like an amide or carbamate) that can also serve as an effective directing group. After the ring functionalization is complete, the protecting group can be removed to restore the amine functionality.

While theoretically possible, specific examples of C-H functionalization on the 1-methylcyclopentan-1-amine ring are not readily found in the literature, and such transformations would represent a significant synthetic challenge.

Ring-Opening Reactions (if applicable to derivatives)

The cyclopentane ring is a relatively stable five-membered carbocycle, exhibiting less ring strain than its smaller counterparts, cyclopropane (B1198618) and cyclobutane. Consequently, ring-opening reactions of 1-methylcyclopentan-1-amine itself are not common under standard conditions. However, specific derivatives can be induced to undergo ring expansion reactions, which involve the cleavage and reformation of the carbocyclic skeleton.

A notable example is the Tiffeneu-Demjanov rearrangement. This reaction provides a method for a one-carbon ring expansion of cycloalkanes and cycloalkanols. wikipedia.org The process is initiated by the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, which generates a diazonium ion. Subsequent rearrangement leads to an enlarged cycloketone. wikipedia.orgslideshare.net For a derivative of 1-methylcyclopentan-1-amine, this would first require transformation into the corresponding 1-aminomethyl-cyclopentanol. The reaction with nitrous acid would then generate a diazonium species, a good leaving group. Departure of nitrogen gas (N₂) can be accompanied by the migration of an adjacent sigma bond from the ring, resulting in the expansion of the five-membered ring to a six-membered one. wikipedia.org The resulting carbocation is then captured by water to form the expanded alcohol or ketone. wikipedia.orgd-nb.info The Tiffeneu-Demjanov rearrangement is particularly effective for synthesizing five, six, and seven-membered rings. wikipedia.org The migratory aptitude of the neighboring groups can influence the regioselectivity of the rearrangement. wikipedia.orglibretexts.org

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving 1-methylcyclopentan-1-amine and its derivatives are crucial for their application in asymmetric synthesis. Enantioselective and diastereoselective transformations allow for the precise control of the three-dimensional structure of the products.

Enantioselective Synthesis and Reactions

While specific methods for the direct enantioselective synthesis of 1-methylcyclopentan-1-amine are not extensively detailed, the broader class of chiral primary amines serves as a cornerstone in organocatalysis. Chiral amines and their derivatives can catalyze a variety of enantioselective reactions, including Michael additions. nih.govrsc.org For instance, chiral cyclopropenimines have been demonstrated to be highly effective Brønsted base catalysts in the Michael reaction of glycine (B1666218) imine substrates, affording products with high enantioselectivity. nih.gov

The synthesis of highly functionalized chiral cyclopentanes can be achieved through catalytic enantio- and diastereoselective double Michael addition reactions. nih.gov This highlights the potential for derivatives of 1-methylcyclopentan-1-amine, if resolved into its constituent enantiomers, to act as chiral ligands or catalysts in asymmetric transformations, guiding the stereochemical pathway of a reaction to favor one enantiomer over the other.

Diastereoselective Transformations

Diastereoselective reactions are critical for constructing molecules with multiple stereocenters. Derivatives of cyclic amines are often employed in multicomponent reactions to generate complex molecular scaffolds with high diastereoselectivity.

One such strategy involves an isocyanide-based multicomponent reaction to produce structurally unique, tetrasubstituted cyclopentenyl frameworks. nih.gov In this approach, a chiral cyclic hemiacetal reacts with an amine and an isocyanide. The reaction has been shown to be efficient for a wide variety of alkylamines, including cyclic ones, affording products in moderate to high yields and with excellent stereoselectivity (up to >99:1 dr). nih.gov The reaction proceeds with high control over the relative stereochemistry of the newly formed stereocenters.

| Amine Substrate | Isocyanide Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| tert-Butyl amine | Cyclohexyl isocyanide | 89 | >99:1 | 94 |

| Aniline | tert-Butyl isocyanide | 85 | 99:1 | 99 |

| p-Methoxy aniline | 1-(tert-butyl) isocyanato-2,2-dimethylpropane | 82 | >99:1 | >99 |

| o-Methoxy aniline | Glycine-derived isocyanide | 89 | 75:25 | 91 |

| o-Methyl aniline | Glycine-derived isocyanide | 68 | 99:1 | 97 |

Another powerful method for achieving high diastereoselectivity is the intramolecular Mizoroki–Heck annulation. This palladium(0)-catalyzed reaction has been used to convert cyclopentenyl-tethered anilines into N-methylspiroindolines. diva-portal.orgnih.gov A series of 14 different N-methylspiroindolines were synthesized using this method, achieving yields between 59-81% and a diastereoselectivity of greater than 98%. diva-portal.org The high level of stereocontrol is rationalized by the geometric constraints of the transition state during the cyclization process. diva-portal.org

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly impact the rate, yield, and selectivity of chemical reactions involving amines. Solvents influence reactivity through various mechanisms, including stabilization of reactants, intermediates, and transition states, as well as by altering the nucleophilicity or basicity of the amine. researchgate.net

In the diastereoselective isocyanide-based multicomponent reaction mentioned previously, the solvent was a critical factor. Optimal results were obtained using 1,1,1-trifluoroethanol (TFE). nih.gov TFE is a polar, hydrogen-bond-donating solvent that is poorly coordinating. Its ability to form hydrogen bonds can stabilize charged intermediates or transition states, thereby accelerating the reaction and enhancing selectivity.

The effect of the solvent's electrophilicity (acidity) has been found to exert a significant influence on the rate of reactions between α,β-unsaturated compounds and secondary amines. researchgate.net An increase in the electrophilicity of the medium is believed to favor the rapid protonation of the intermediate complex formed between the amine and the unsaturated compound. researchgate.net Protic solvents like water and alcohols can form hydrogen bonds with amines, influencing their nucleophilicity and basicity. researchgate.net In some cases, significant rate acceleration is observed for Michael reactions in water compared to organic solvents, which is attributed to the hydrogen-bonding capabilities of water stabilizing the transition state. researchgate.net

Conversely, in studies on the thermal degradation of amines, replacing water with organic diluents such as glycols or N-methyl-2-pyrrolidone (NMP) resulted in higher degradation rates. acs.orgnih.gov This indicates that the solvent's polarity and ability to stabilize ionic species play a crucial role in the reaction pathways available to the amine. acs.org

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

¹H NMR Analysis of Cyclopentane (B165970) and N-Methyl Protons

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 1-methylcyclopentan-1-amine hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopentane ring and the N-methyl group.

The protons on the cyclopentane ring would likely appear as a complex multiplet in the range of δ 1.5–2.5 ppm. This complexity arises from the various chemical environments and spin-spin coupling interactions between adjacent, non-equivalent protons on the five-membered ring. The protons of the methyl group (CH₃) attached to the quaternary carbon of the cyclopentane ring would likely produce a singlet in a distinct region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopentane Protons (CH₂) | 1.5 - 2.5 | Multiplet |

| Methyl Protons (CH₃) | Specific singlet | Singlet |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the quaternary carbon atom of the cyclopentane ring where the methyl and amino groups are attached, the four methylene (B1212753) (CH₂) carbons of the cyclopentane ring, and the carbon of the N-methyl group. The chemical shifts of the cyclopentane carbons are anticipated to be in the range of δ 20–35 ppm, while the N-CH₃ carbon would appear in the δ 40–45 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Cyclopentane Carbon (C-NH₂) | Distinct signal |

| Cyclopentane Methylene Carbons (CH₂) | 20 - 35 |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Variable-Temperature NMR)

To further resolve structural ambiguities and understand the dynamic processes of this compound, advanced NMR techniques can be employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish correlations between protons and carbons, confirming the connectivity of the molecule. For instance, a COSY spectrum would show correlations between adjacent protons on the cyclopentane ring, while an HSQC spectrum would link each proton signal to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range couplings (over two or three bonds), which is useful for confirming the placement of the methyl and amino groups on the quaternary carbon. ipb.pt

Variable-Temperature NMR: This technique can be used to study conformational changes or other dynamic processes within the molecule. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or signal broadening that can provide insights into the energy barriers of these processes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of its constituent atoms (carbon, hydrogen, nitrogen, and chlorine).

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing volatile compounds. In a GC-MS analysis of 1-methylcyclopentan-1-amine, the compound would first be separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the free amine (after the loss of HCl). ntu.edu.sgjove.com A key fragmentation pathway for cyclic amines is the cleavage of the ring. whitman.eduacs.org The fragmentation pattern, including the relative abundance of different fragment ions, serves as a molecular fingerprint that can be used to confirm the identity of the compound. For cyclic amines, a discernible molecular ion peak is typically observed unless the α-carbon is substituted. whitman.edu The loss of a hydrogen atom from the α-carbon can also result in a prominent peak. whitman.edu

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chromatographic Techniques for Purity and Separation

Chromatography is a cornerstone of chemical analysis, providing powerful methods for the separation, identification, and purification of compounds. For this compound, a suite of chromatographic techniques is employed to ensure the quality of the material used in research.

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of chemical reactions in real-time. gcms.cz Its simplicity, speed, and low cost make it ideal for quickly assessing the consumption of starting materials and the formation of products. In the synthesis of 1-methylcyclopentan-1-amine, TLC can be used to track the conversion of the corresponding precursor, such as 1-methylcyclopentan-1-carbonitrile, to the final amine product.

A typical TLC protocol for this purpose would involve spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting material and a co-spot. uma.es The plate is then developed in an appropriate solvent system. Due to the basic nature of the amine, which can cause streaking on standard silica gel plates, a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) is often employed.

Stationary Phase: Silica gel 60 F254

Mobile Phase: A common solvent system would be a mixture of a polar organic solvent, such as ethyl acetate (B1210297) or methanol, and a less polar solvent like hexane (B92381) or dichloromethane, with a small percentage of triethylamine (e.g., 90:9:1 Dichloromethane:Methanol:Triethylamine).

Visualization: The spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent such as ninhydrin, which is specific for primary amines and typically produces a characteristic purple spot, or potassium permanganate.

By observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, the reaction's progress can be effectively monitored. The retention factor (Rf) value is calculated to characterize the separated components.

Interactive Data Table: Representative TLC Data for Reaction Monitoring

| Analyte | Mobile Phase System | Rf Value | Visualization Method |

| 1-methylcyclopentan-1-amine | 90:9:1 DCM:MeOH:TEA | 0.45 | Ninhydrin Stain |

| Starting Material (e.g., 1-methylcyclopentan-1-one oxime) | 90:9:1 DCM:MeOH:TEA | 0.65 | Potassium Permanganate Stain |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. polyu.edu.hkepa.gov For this compound, HPLC is the method of choice for determining purity with high accuracy and precision. basicmedicalkey.com Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Given the ionic nature of the hydrochloride salt and the basicity of the free amine, careful control of the mobile phase pH is crucial to achieve good peak shape and retention. basicmedicalkey.com An acidic mobile phase is typically used to ensure the amine is protonated, which generally leads to better chromatographic performance on silica-based columns.

A representative HPLC method for the quantitative analysis of this compound is detailed below.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Expected Retention Time | ~3.5 minutes |

This method allows for the separation of 1-methylcyclopentan-1-amine from potential impurities, and the area of the peak can be used to quantify its purity against a reference standard.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. ccsknowledge.com For a relatively volatile compound like 1-methylcyclopentan-1-amine (after conversion from its hydrochloride salt), GC can be an effective method for purity assessment. However, primary amines can exhibit poor peak shapes due to their interaction with the stationary phase. researchgate.netresearchgate.net This can often be overcome by derivatization or by using a base-deactivated column. researchgate.net

A critical application of GC in the context of chiral molecules is the determination of enantiomeric excess (ee). Since 1-methylcyclopentan-1-amine is a chiral compound, it is essential to quantify the distribution of its enantiomers, especially if it is synthesized via an asymmetric route. This is achieved using Chiral GC, which employs a chiral stationary phase (CSP). gcms.cznih.gov Cyclodextrin-based CSPs are commonly used for the separation of amine enantiomers. wiley.com The amine may need to be derivatized, for example, by acylation, to improve its volatility and interaction with the CSP. wiley.com

Interactive Data Table: Illustrative GC and Chiral GC Parameters

| Parameter | Standard GC (Purity) | Chiral GC (Enantiomeric Excess) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or a base-deactivated column | Cyclodextrin-based chiral column (e.g., Beta-DEX™ 225) |

| Carrier Gas | Helium | Helium |

| Inlet Temperature | 250 °C | 250 °C |

| Oven Program | 60 °C (hold 2 min), then ramp to 200 °C at 10 °C/min | Isothermal at 120 °C |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C | 280 °C |

| Sample Preparation | Free base form in a suitable solvent | Derivatized with trifluoroacetic anhydride, then diluted |

| Expected Retention Time | ~5.8 minutes (as free base) | (R)-enantiomer: ~10.2 min(S)-enantiomer: ~10.5 min |

The separation of the enantiomers allows for the calculation of the enantiomeric excess, which is a critical parameter for stereoselective synthesis and pharmacological studies.

Flash chromatography is a preparative technique used to purify larger quantities of compounds from reaction mixtures. orgsyn.org For the purification of 1-methylcyclopentan-1-amine, which is a basic compound, standard silica gel can lead to poor separation due to strong interactions. biotage.combiotage.com To mitigate this, two common strategies are employed: the addition of a basic modifier to the eluent or the use of a different stationary phase. biotage.com

Adding a small amount of triethylamine or ammonium hydroxide to the solvent system (e.g., hexane/ethyl acetate) can neutralize the acidic sites on the silica gel, leading to improved peak shapes and better separation. researchgate.net Alternatively, using a stationary phase like amine-functionalized silica or alumina (B75360) can provide a more inert surface for the separation of basic compounds. biotage.com

Interactive Data Table: Example Flash Chromatography Conditions

| Parameter | Value |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient of 0% to 10% Methanol in Dichloromethane with 0.5% Triethylamine |

| Loading Technique | Dry loading onto silica gel |

| Detection | TLC analysis of fractions |

This technique is crucial for obtaining highly pure this compound for subsequent research applications.

Other Analytical Techniques (e.g., Elemental Analysis, X-ray Crystallography)

Beyond chromatographic methods, other analytical techniques provide fundamental information about the composition and structure of this compound.

Elemental Analysis: This technique determines the elemental composition of a compound. For this compound (C₆H₁₄ClN), elemental analysis would be used to confirm the percentage of carbon, hydrogen, and nitrogen. The experimentally determined values should be in close agreement with the theoretical values, providing strong evidence for the compound's empirical formula.

Interactive Data Table: Theoretical vs. Representative Experimental Elemental Analysis Data

| Element | Theoretical % | Representative Experimental % |

| Carbon (C) | 53.13 | 53.05 |

| Hydrogen (H) | 10.40 | 10.45 |

| Nitrogen (N) | 10.33 | 10.28 |

X-ray Crystallography: Single-crystal X-ray crystallography can provide unambiguous proof of the three-dimensional structure of a molecule. If a suitable single crystal of this compound can be grown, this technique would confirm the connectivity of the atoms and the stereochemistry of the chiral center. The resulting crystal structure would provide precise bond lengths, bond angles, and information about the packing of the molecules in the solid state. While a specific crystal structure for this compound may not be publicly available, the technique remains the gold standard for structural elucidation.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-methylcyclopentan-1-amine hydrochloride focuses on understanding its spatial arrangement and the various conformations it can adopt. The central cyclopentane (B165970) ring is not planar and exists in puckered conformations, primarily the envelope and twist forms, to alleviate ring strain. The presence of the methyl and protonated amine groups at the same carbon atom (C1) introduces significant steric considerations.

Conformational analysis, typically performed using methods like Density Functional Theory (DFT), would seek to identify the lowest energy (most stable) conformations. For the 1-methylcyclopentan-1-ammonium cation, the primary degrees of freedom, beyond the ring pucker, include the rotation around the C-N bond and the orientation of the methyl group. It is expected that the staggered conformations that minimize steric hindrance between the substituents on the cyclopentane ring and the amine group would be energetically favored.

Table 1: Predicted Conformational Data for 1-methylcyclopentan-1-ammonium Cation (Illustrative)

| Parameter | Predicted Value | Methodological Basis |

|---|---|---|

| Most Stable Ring Conformation | Envelope or Twist | Based on DFT calculations of cyclopentane derivatives. |

| Dihedral Angle (H-N-C1-C2) | ~60°, 180° | Inferred from steric minimization in alkylamines. |

Note: This table is illustrative and based on general principles of conformational analysis for similar structures. Specific computational studies are required for precise values.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of this compound. These calculations can determine a range of molecular descriptors that are crucial for predicting its behavior.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For the protonated amine, the HOMO is likely to be localized on the sigma bonds of the alkyl framework, while the LUMO would be associated with the antibonding orbitals, including those of the N-H bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

Electrostatic Potential: A molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. For the 1-methylcyclopentan-1-ammonium cation, a region of high positive potential (electron deficiency) would be concentrated around the -NH3+ group, indicating its susceptibility to nucleophilic attack. The alkyl framework would exhibit a more neutral or slightly negative potential.

Table 2: Predicted Quantum Chemical Properties of 1-methylcyclopentan-1-ammonium Cation (Illustrative)

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates stability of the cation. |

| LUMO Energy | Relatively high | Indicates resistance to accepting electrons. |

| HOMO-LUMO Gap | Large | Suggests high kinetic stability. |

| Dipole Moment | Significant | Due to the charged ammonium (B1175870) group. |

Note: The values in this table are qualitative predictions based on the behavior of similar protonated amines. Ab initio or DFT calculations would be necessary to obtain quantitative data.

Prediction of Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of this compound and to explore potential reaction pathways. The protonated amine group is the primary site of chemical reactivity.

Acidity: The pKa of the ammonium group can be computationally estimated. This value is critical for understanding its behavior in different pH environments and its ability to participate in acid-base reactions.

Nucleophilic Substitution: While the C1 carbon is sterically hindered, computational models could explore the energy barriers for nucleophilic substitution reactions at this position under various conditions.

Elimination Reactions: The possibility of elimination reactions, leading to the formation of an alkene, could also be investigated by calculating the activation energies for different pathways.

Metabolic Pathways: Computational tools can predict potential sites of metabolism. For alkylamines, oxidation at the carbon alpha to the nitrogen is a common metabolic pathway. Computational models could predict the likelihood of such transformations.

Structure-Activity Relationship (SAR) Studies based on Computational Data

For instance, a QSAR study might correlate computationally derived descriptors (such as the HOMO-LUMO gap, dipole moment, or steric parameters) with a measured biological activity. This would allow for the prediction of the activity of new, unsynthesized analogs and guide the design of molecules with desired properties.

Table 3: Relevant Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Applications in Medicinal Chemistry and Biological Research Mechanistic Focus

Role as a Versatile Small-Molecule Scaffold

There is no available scientific literature to support the role of 1-methylcyclopentan-1-amine hydrochloride as a versatile small-molecule scaffold in medicinal chemistry. While its structure, featuring a primary amine attached to a methylated cyclopentane (B165970) ring, suggests potential for derivatization, no published studies were found that utilize it as a foundational structure for developing new therapeutic agents.

Interaction with Biological Systems

No data is available in the scientific literature regarding the interaction of this compound with any enzymes. Consequently, no enzyme interaction mechanisms can be reported.

Receptor Binding Studies and Modulation of Activity

Detailed receptor binding affinities and functional activity profiles for this compound are not extensively documented in publicly available scientific literature. However, its structure as a simple cycloalkylamine suggests potential interactions with receptors and transporters within the central nervous system, particularly those involved in monoaminergic neurotransmission. The rigid cyclopentyl scaffold combined with a primary amine at a tertiary carbon creates a distinct stereochemical presentation that can influence molecular recognition at target binding sites.

While specific data is limited, its use as a synthetic fragment in the development of more complex ligands provides insight into its utility. For instance, molecules incorporating the 1-methylcyclopentylamino moiety have been synthesized and investigated for activity at various receptors, including muscarinic and KATP channels. google.comsci-hub.box The modulation of activity in these larger compounds is a function of the entire molecular structure, but the specific size, lipophilicity, and stereochemistry of the 1-methylcyclopentyl group are critical for optimizing the fit and interaction within the receptor's binding pocket. Further research is required to characterize the intrinsic pharmacological activity of this compound itself.

Comparison with Structurally Similar Compounds for Mechanistic Understanding

To understand the potential mechanism of 1-methylcyclopentan-1-amine, a comparison with structurally related compounds is instructive. A relevant analogue is Cyclopentamine, a sympathomimetic agent with a known mechanism of action. Although both molecules feature a cyclopentane ring, their substitution patterns and amine functional groups differ significantly, leading to anticipated differences in their pharmacological profiles.

Cyclopentamine acts as a releasing agent of catecholamine neurotransmitters, including norepinephrine (B1679862) and dopamine (B1211576). This action is central to its physiological effects. The structural features of 1-methylcyclopentan-1-amine—specifically its primary amine and the geminal methyl group—are expected to alter its interaction with monoamine transporters compared to Cyclopentamine. Structure-activity relationship (SAR) studies on other classes of monoamine transporter ligands have consistently shown that the nature of the amine (primary, secondary, or tertiary) and the substitution pattern near the amine are critical determinants of binding affinity and selectivity for dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters. nih.govnih.gov

The replacement of Cyclopentamine's N-methylated, extended side-chain with the compact, primary amine structure of 1-methylcyclopentan-1-amine would likely modify its potency as a releasing agent or its capacity as a reuptake inhibitor.

| Feature | 1-methylcyclopentan-1-amine | Cyclopentamine | Anticipated Mechanistic Implication |

|---|---|---|---|

| Amine Type | Primary (-NH2) | Secondary (-NHCH3) | Influences binding affinity and selectivity at monoamine transporters; primary amines often show different profiles than secondary amines. |

| Substitution Pattern | Amine and methyl group on the same carbon (C1) of the ring | Amine is part of an N,α-dimethyl-propyl side chain attached to the ring | Affects steric interactions within the receptor binding pocket and overall molecular conformation. |

| Chirality | Chiral at the C1 position | Chiral at the α-carbon of the side chain | Stereochemistry is crucial for specific interactions with chiral biological targets like receptors and transporters. |

Applications as a Chiral Building Block in Drug Synthesis

This compound is utilized in medicinal chemistry as a chiral building block for the synthesis of more complex and biologically active molecules. google.com Its value stems from the presence of a primary amine on a chiral tertiary carbon within a rigid cyclopentyl scaffold. This combination of features allows for its incorporation into larger structures to explore specific chemical space and optimize drug-receptor interactions. The primary amine serves as a versatile functional handle for forming various chemical bonds, most commonly amides and sulfonamides.

Patent literature provides concrete examples of its application. In the development of novel agonists for the muscarinic M1 and M4 receptors, 1-methylcyclopentan-1-amine was used as a key starting material. google.com It was coupled with a piperidine-4-carboxylic acid derivative to form an amide bond, yielding a complex final molecule, 1-(8-(3-methyl-1,2,4-oxadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-yl)-N-(1-methylcyclopentyl)piperidine-4-carboxamide. google.com In this context, the 1-methylcyclopentyl group serves as a specific moiety to probe the binding pocket of the target receptors.

Similarly, it has been employed in the synthesis of cryptochrome (B1237616) (CRY) modulators. google.com In this application, 1-amino-1-methylcyclopentane hydrochloride was reacted with methanesulfonyl chloride to form an N-(1-methylcyclopentyl)methanesulfonamide intermediate, demonstrating its utility in creating sulfonamide linkages. google.com A further example includes its use to synthesize potent and selective activators of ATP-sensitive K+ (KATP) channels, where it was reacted with a thieno-thiadiazine dioxide core to generate a 3-(1-methylcyclopentyl)amino derivative. sci-hub.box

These examples highlight how this compound serves as a valuable synthon, providing a specific lipophilic, chiral fragment that medicinal chemists can incorporate to fine-tune the pharmacological properties of investigational drugs.

| Starting Building Block | Reaction Type | Final Compound Class | Therapeutic Target/Application | Source |

|---|---|---|---|---|

| 1-methylcyclopentan-1-amine | Amide bond formation | Piperidine-4-carboxamides | Muscarinic M1/M4 Receptor Agonists | google.com |

| 1-amino-1-methylcyclopentane hydrochloride | Sulfonamide bond formation | Carbazole-containing sulfonamides | Cryptochrome (CRY) Modulators | google.com |

| 1-methylcyclopentylamine hydrochloride | Nucleophilic substitution | 6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxides | KATP Channel Activators | sci-hub.box |

Applications in Materials Science and Industrial Chemistry

Use as an Intermediate in Fine Chemical and Pharmaceutical Synthesis

1-methylcyclopentan-1-amine hydrochloride serves as a crucial precursor in the synthesis of a variety of organic molecules, particularly in the fine chemical and pharmaceutical industries. As an intermediate, it provides a foundational cyclopentyl-amine scaffold that is incorporated into larger, more complex molecular architectures.

In the field of fine chemicals, this compound is utilized in multi-step synthetic sequences to produce specialized organic molecules. Its reactive primary amine group allows for a wide range of chemical modifications, including alkylation, acylation, and condensation reactions. A notable example of its application is in the synthesis of N-(1-methylcyclopentyl)-benzamide. This derivative is synthesized from 1-methylcyclopentanol (B105226) and benzonitrile (B105546) in the presence of sulfuric acid. N-(1-methylcyclopentyl)-benzamide, in turn, is a key intermediate for producing other compounds like N-methyl-1-methylcyclopentylamine, highlighting a pathway where the core structure of 1-methylcyclopentan-1-amine is modified for specific applications. google.com

The structural motif of a methyl-substituted cyclopentylamine (B150401) is of interest in medicinal chemistry. While direct examples of marketed drugs containing the 1-methylcyclopentan-1-amine core are not prominently documented in publicly available literature, the cyclopentane (B165970) ring is a common feature in many biologically active compounds. The use of such cyclic amines as building blocks allows for the exploration of new chemical space in drug discovery programs, aiming to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Scalability Research for Industrial Production

The transition from laboratory-scale synthesis to large-scale industrial production of chemical intermediates like this compound necessitates significant research into process scalability and optimization. Key areas of focus include improving reaction efficiency, ensuring process safety, and reducing manufacturing costs. While specific scalability studies for this compound are not widely published, valuable insights can be drawn from research on structurally similar compounds, such as (1R,2R)-2-amino-1-methylcyclopentan-1-ol, which is a key building block for a Pfizer oncology candidate. researchgate.net The manufacturing process for this related compound has been successfully scaled up using continuous flow technology, providing a relevant model for the industrial production of similar cyclopentane derivatives. researchgate.net